molecular formula C19H17N5O4 B1445654 (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid CAS No. 1464137-20-9

(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid

Cat. No.: B1445654
CAS No.: 1464137-20-9
M. Wt: 379.4 g/mol
InChI Key: MZBYOFZABYTSQS-MRXNPFEDSA-N
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Description

®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid is a synthetic compound that features a tetrazole ring and an Fmoc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Tetrazole Formation: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring.

    Reduction: Reduction reactions could target the Fmoc group or the tetrazole ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could remove the Fmoc group.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc-protected amino group makes this compound useful in solid-phase peptide synthesis.

    Ligand Design: The tetrazole ring can act as a bioisostere for carboxylic acids in drug design.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.

    Protein Labeling: The compound can be used to label proteins for various biochemical assays.

Medicine

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Diagnostic Agents: Possible use in the development of diagnostic imaging agents.

Industry

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Catalysis: Employed as a ligand in catalytic reactions.

Mechanism of Action

The mechanism of action for ®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The tetrazole ring could interact with metal ions or other molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)butanoic acid: Similar structure but with an additional carbon in the backbone.

    ®-2-(Boc-amino)-3-(2H-tetrazol-5-YL)propanoic acid: Uses a different protecting group (Boc instead of Fmoc).

    ®-2-(Fmoc-amino)-3-(1H-tetrazol-5-YL)propanoic acid: Different isomer of the tetrazole ring.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBYOFZABYTSQS-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NNN=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131385
Record name 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464137-20-9
Record name 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464137-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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